Product packaging for Docosa-13,16,19-trienoic acid(Cat. No.:)

Docosa-13,16,19-trienoic acid

Cat. No.: B10767331
M. Wt: 334.5 g/mol
InChI Key: WBBQTNCISCKUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosa-13,16,19-trienoic acid is a polyunsaturated fatty acid (PUFA) of significant interest in biochemical and nutritional research. Structurally characterized by the presence of three methylene-interrupted double bonds at the 13, 16, and 19 positions, it serves as a crucial tool for investigating the metabolism and biological activity of omega-3 fatty acids. Its primary research value lies in its role as a metabolic precursor and an analog to longer-chain PUFAs like docosahexaenoic acid (DHA). Researchers utilize this compound to study the elongation and desaturation pathways in lipid biosynthesis, providing insights into cellular membrane fluidity, lipid raft composition, and the generation of specialized pro-resolving lipid mediators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O2 B10767331 Docosa-13,16,19-trienoic acid

Properties

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

docosa-13,16,19-trienoic acid

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)

InChI Key

WBBQTNCISCKUMU-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Biosynthesis and Endogenous Metabolic Pathways of Docosa 13,16,19 Trienoic Acid

De Novo Synthesis from Precursors in Biological Systems

The primary pathway for the synthesis of many omega-3 polyunsaturated fatty acids in eukaryotes is the elongation-desaturation cascade, which utilizes essential fatty acids obtained from the diet.

In biological systems, Docosa-13,16,19-trienoic acid (DTA) can be synthesized from the essential fatty acid, alpha-linolenic acid (ALA, 18:3n-3). researchgate.netmdpi.com This process involves a sequence of enzymatic steps that add carbon atoms to the fatty acid chain (elongation) and introduce double bonds (desaturation). The conversion pathway generally proceeds by first elongating ALA to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to produce DTA (22:3n-3). researchgate.net This cascade is a fundamental process in organisms that produce a variety of long-chain polyunsaturated fatty acids. mdpi.commdpi.com The efficiency of this conversion can be influenced by various factors, including the presence of competing fatty acids and the activity of the involved enzymes. mdpi.com

The general pathway from ALA to longer-chain omega-3 fatty acids is shared among many organisms, though the specific enzymes and their efficiencies can vary. researchgate.netplos.org

Desaturases are a class of enzymes responsible for introducing double bonds into the acyl chains of fatty acids, a critical step in synthesizing polyunsaturated fatty acids. researchgate.net These enzymes are often called "front-end desaturases" because they add a double bond between a pre-existing double bond and the carboxyl end of the fatty acid. researchgate.net

Table 1: Key Desaturase Enzymes in Omega-3 Fatty Acid Biosynthesis

Enzyme Function Substrate Example Product Example
Δ6-Desaturase Introduces a double bond at the 6th carbon from the carboxyl end. researchgate.net Alpha-Linolenic Acid (ALA) Stearidonic Acid (SDA)
Δ5-Desaturase Introduces a double bond at the 5th carbon from the carboxyl end. wikipedia.org Eicosatetraenoic Acid (ETA) Eicosapentaenoic Acid (EPA)

| Δ4-Desaturase | Introduces a double bond at the 4th carbon from the carboxyl end. researchgate.net | Docosapentaenoic Acid (DPA) | Docosahexaenoic Acid (DHA) |

This table outlines the function of key desaturases in the broader omega-3 synthesis pathway.

Fatty acid elongases are enzymes that catalyze the extension of the carbon chain of fatty acids. nih.gov A specific ELO-type elongase, named EhELO1, has been identified from the winter aconite plant (Eranthis hyemalis). researchgate.netresearchgate.net This enzyme is notable for its ability to synthesize DTA through the sequential elongation of alpha-linolenic acid (ALA). researchgate.net

Research has demonstrated that introducing the gene for EhELO1 into Brassica carinata enables the plant to produce DTA. researchgate.net The enzyme first converts the plant's endogenous ALA (18:3n-3) into eicosatrienoic acid (ETA, 20:3n-3), and then further elongates ETA to DTA (22:3n-3). researchgate.net This highlights the central role of specific elongases in determining the final fatty acid profile of an organism. The efficiency of this process can be further improved by co-expressing other enzymes, such as lysophosphatidic acid acyltransferases, which help incorporate the newly synthesized very-long-chain polyunsaturated fatty acids into triacylglycerols. researchgate.net

Alternative Biosynthetic Routes and Microbial Production Mechanisms

Beyond the conventional elongation-desaturation pathway, other metabolic routes contribute to the synthesis and modification of long-chain polyunsaturated fatty acids in various organisms.

Peroxisomes are cellular organelles that play a role in various metabolic processes, including the β-oxidation of fatty acids. In what is known as the "Sprecher pathway," very-long-chain fatty acids can be synthesized through a process that includes a final step of chain shortening via peroxisomal β-oxidation. arvojournals.orgebi.ac.uk This pathway involves the elongation of precursors beyond 22 carbons, followed by desaturation and then retro-conversion back to a 22-carbon fatty acid like DHA. arvojournals.orgedpsciences.org

Specifically, eicosapentaenoic acid (EPA) is elongated to docosapentaenoic acid (DPA), which is then further elongated to a 24-carbon intermediate (tetracosapentaenoic acid). edpsciences.orgreactome.org This intermediate is desaturated to tetracosahexaenoic acid and then transported to the peroxisome, where it is shortened by one cycle of β-oxidation to yield DHA. arvojournals.orgedpsciences.org While this pathway is primarily discussed in the context of DHA synthesis, it demonstrates the capability of peroxisomes to modify very-long-chain fatty acids. It is plausible that intermediates like DTA could be substrates or products in similar peroxisomal processes, although direct evidence for DTA retro-conversion is less documented than that for DHA to EPA. d-nb.inforesearchgate.net This retro-conversion of DHA to EPA is considered a minor pathway for EPA generation in vivo. d-nb.infomdpi.com

An alternative, oxygen-independent pathway for the de novo synthesis of polyunsaturated fatty acids exists in many marine microorganisms, such as Schizochytrium and Shewanella. researchgate.netnih.govfrontiersin.org This route utilizes large, multi-domain enzyme complexes called polyketide synthases (PKS). plos.orgaocs.org Unlike the aerobic desaturase/elongase system, the PKS pathway synthesizes long-chain fatty acids from simple precursors like malonyl-CoA without free intermediates. aocs.orgwikipedia.org

The PKS system is responsible for producing significant quantities of DHA and EPA in these microbes. frontiersin.orgplos.org The genes for this pathway are typically organized in a cluster and encode all the necessary catalytic domains for chain building, reduction, and dehydration to form the final polyunsaturated fatty acid. plos.orgaocs.org While the primary products studied are EPA and DHA, the versatility of PKS systems suggests they could be engineered or that natural variants might exist which produce other fatty acids, including DTA. The activation of the PKS pathway is dependent on a phosphopantetheinyl transferase (PPTase), which is crucial for the function of the acyl-carrier protein domains within the synthase complex. nih.govplos.org

Table 2: Comparison of PUFA Synthesis Pathways

Feature Elongation-Desaturation Pathway Polyketide Synthase (PKS) Pathway
Oxygen Requirement Aerobic (requires molecular oxygen for desaturases). researchgate.net Anaerobic (does not require molecular oxygen). aocs.org
Enzymes Series of separate desaturase and elongase enzymes. mdpi.com Large, multi-domain enzyme complexes (PUFA synthases). aocs.org
Intermediates Free fatty acid intermediates are released and act as substrates for subsequent enzymes. edpsciences.org Acyl chains remain bound to the enzyme complex. aocs.org
Primary Organisms Eukaryotes (plants, animals, fungi). researchgate.net Marine bacteria, some microalgae (e.g., Schizochytrium). researchgate.netplos.org

| Precursor | Existing fatty acids (e.g., Alpha-Linolenic Acid). mdpi.com | Malonyl-CoA. aocs.org |

Interconversion with Related Polyunsaturated Fatty Acids (PUFAs)

The metabolism of this compound is intrinsically linked to the broader omega-3 fatty acid biosynthetic pathway. This pathway involves a series of elongation and desaturation reactions that convert essential fatty acids, like alpha-linolenic acid (ALA), into longer and more unsaturated fatty acids.

This compound is a crucial, albeit transient, component in the principal pathway for docosahexaenoic acid (DHA) synthesis in mammals, often referred to as the "Sprecher pathway". nih.govebi.ac.uk This pathway is notable because it bypasses the need for a Δ4-desaturase enzyme, which is absent in vertebrates. nih.gov

The synthesis of DHA from the precursor eicosapentaenoic acid (EPA) involves the following key steps:

Elongation: EPA (20:5n-3) is first elongated to docosapentaenoic acid (DPA, 22:5n-3).

Further Elongation: DPA (22:5n-3) is then subjected to another round of elongation to form tetracosapentaenoic acid (24:5n-3).

Desaturation: A Δ6-desaturase enzyme introduces a new double bond, converting tetracosapentaenoic acid (24:5n-3) into tetracosahexaenoic acid (24:6n-3).

Chain Shortening: Finally, this 24-carbon fatty acid is transported to peroxisomes, where it undergoes one cycle of β-oxidation to be shortened to the 22-carbon DHA (22:6n-3). frontiersin.org

Table 1: Key Enzymes and Conversions in the Mammalian DHA Biosynthesis Pathway (Sprecher Pathway)

Starting SubstrateEnzyme(s)ProductLocation
Eicosapentaenoic acid (EPA; 20:5n-3)ElongaseDocosapentaenoic acid (DPA; 22:5n-3)Endoplasmic Reticulum
Docosapentaenoic acid (DPA; 22:5n-3)ElongaseTetracosapentaenoic acid (24:5n-3)Endoplasmic Reticulum
Tetracosapentaenoic acid (24:5n-3)Δ6-DesaturaseTetracosahexaenoic acid (24:6n-3)Endoplasmic Reticulum
Tetracosahexaenoic acid (24:6n-3)Acyl-CoA Oxidase 1 (ACOX1)Docosahexaenoic acid (DHA; 22:6n-3)Peroxisome

The flow of metabolites, or metabolic flux, through the omega-3 fatty acid network is tightly regulated and highly variable between tissues. Humans and other mammals have a limited capacity to synthesize long-chain PUFAs like DHA from the plant-derived precursor ALA. researchgate.net The conversion process is generally inefficient. researchgate.net

This compound exists as part of this dynamic metabolic pool. The enzymes in the pathway, such as elongases and desaturases, are shared between the omega-3 and omega-6 fatty acid synthesis pathways, leading to competition between these two families of fatty acids. researchgate.net For example, a high intake of linoleic acid (an omega-6 fatty acid) can reduce the conversion of ALA to longer-chain omega-3s like EPA and DHA. researchgate.net

Studies in various cell lines and animal models have demonstrated the bioconversion of different omega-3 fatty acids. For instance, SH-SY5Y neuroblastoma cells can convert ALA into EPA and docosapentaenoic acid (DPA). researchgate.net Supplementation with DPA in rats leads to significant increases in DPA concentration in all tissues and also increases DHA concentration in the liver, demonstrating active interconversion within the network. cambridge.org This highlights that intermediates are not static but are part of a fluid system where they can be elongated, desaturated, or retroconverted to meet cellular needs. The retroconversion of DPA back to EPA has also been observed in several cell types, a process that likely involves peroxisomal β-oxidation. cambridge.org

Metabolic Derivatization and Bioactive Lipid Formation from Docosa 13,16,19 Trienoic Acid

Enzymatic Oxygenation and Eicosanoid-like Metabolite Generation

Enzymatic oxygenation is a critical pathway for the generation of signaling molecules from PUFAs. Enzymes such as cytochrome P450s (CYPs), cyclooxygenases (COX), and lipoxygenases (LOX) can introduce oxygen into the fatty acid structure, creating a diverse array of bioactive products.

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are well-known for their role in metabolizing fatty acids to epoxides and hydroxylated derivatives. nih.gov While direct metabolic studies on Docosa-13,16,19-trienoic acid are limited, the activity of CYP epoxygenases on other long-chain omega-3 PUFAs, such as docosahexaenoic acid (DHA), provides a strong theoretical framework for its metabolism. wikipedia.org

Human CYP enzymes of the CYP1, CYP2, and CYP3 families act as epoxygenases, converting PUFAs to their corresponding epoxides. nih.gov Specifically, isoforms like CYP2C8, CYP2C9, and CYP2J2 are major epoxygenases, while others like CYP1A1 and CYP3A4 are primarily hydroxylases. nih.govresearchgate.net These enzymes metabolize DHA to a series of epoxydocosapentaenoic acids (EDPs), with a preference for epoxidizing the double bond furthest from the carboxyl group. nih.govresearchgate.net

Given that this compound is also a 22-carbon omega-3 fatty acid, it is theoretically a substrate for these same CYP epoxygenases. This interaction would be expected to produce a series of epoxide metabolites, namely 13,14-epoxydocosadienoic acid, 16,17-epoxydocosadienoic acid, and 19,20-epoxydocosadienoic acid. These epoxides, analogous to the EDPs derived from DHA, may possess distinct biological activities. wikipedia.org

Table 1: Major Human CYP450 Epoxygenases and Their Theoretical Action on this compound
CYP IsoformKnown PUFA SubstratesPrimary Products from DHA/EPATheoretical Products from this compound
CYP2J2Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) nih.govresearchgate.netEpoxyeicosatrienoic Acids (EETs), Epoxyeicosatetraenoic Acids (EEQs), Epoxydocosapentaenoic Acids (EDPs) nih.gov19,20-epoxydocosadienoic acid, 16,17-epoxydocosadienoic acid, 13,14-epoxydocosadienoic acid
CYP2C8AA, EPA, DHA nih.govresearchgate.netEETs, EEQs, EDPs nih.gov19,20-epoxydocosadienoic acid, 16,17-epoxydocosadienoic acid, 13,14-epoxydocosadienoic acid
CYP2C9AA, EPA, DHA nih.govwikipedia.orgEETs, EEQs, EDPs wikipedia.org19,20-epoxydocosadienoic acid, 16,17-epoxydocosadienoic acid, 13,14-epoxydocosadienoic acid
CYP1A2AA, EPA, DHA nih.govresearchgate.netMainly epoxides nih.govPotential epoxides and hydroxylated metabolites

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs to produce hydroperoxy fatty acids, which are subsequently reduced to their corresponding hydroxy fatty acids. nih.gov Research investigating the interaction between a family of C22 fatty acids and human LOX isozymes revealed that cis-13,16,19-docosatrienoic acid (DTrA) is a substrate for human 15-lipoxygenase-1 (h15-LOX-1). nih.gov However, it was not found to be a substrate for h12-LOX. nih.gov The enzymatic turnover of DTrA by h15-LOX-1 leads to the formation of a monohydroxylated product, 17-hydroxy-13Z,15E,19Z-DTrA (17-HDTrA). nih.gov

Table 2: Kinetic Parameters of Human Lipoxygenase Isozymes with C22 Fatty Acids
Fatty Acid SubstrateEnzymekcat (s⁻¹)KM (µM)kcat/KM (µM⁻¹s⁻¹)
DHA (22:6n-3)h12-LOX13 ± 0.41.8 ± 0.17.4 ± 0.3
DPAn-3 (22:5n-3)7.1 ± 0.51.8 ± 0.14.0 ± 0.3
DTrA (22:3n-3)No SubstrateN/AN/A
DDiA (22:2n-3)No SubstrateN/AN/A
DHA (22:6n-3)h15-LOX-114 ± 0.93.2 ± 0.44.4 ± 0.5
DPAn-3 (22:5n-3)12 ± 0.44.0 ± 0.43.0 ± 0.2
DTrA (22:3n-3)0.10 ± 0.0119 ± 20.005 ± 0.001
DDiA (22:2n-3)0.030 ± 0.00117 ± 20.0020 ± 0.0002
Data adapted from Moody et al. (2022). nih.gov DTrA: cis-13,16,19-docosatrienoic acid; DDiA: cis-13,16-docosadienoic acid.

The interaction of this compound with cyclooxygenase (COX) enzymes is less clear. However, studies on the related compound, cis-13,16-docosadienoic acid, have shown it to be a potent inhibitor of both COX-1 and COX-2 enzymes. nih.govajtr.org This suggests a theoretical potential for this compound to also interact with COX enzymes, either as a substrate for oxygenation or as a modulator of their activity.

Generation of Specialized Pro-resolving Mediators (SPMs) Precursors (Theoretical)

Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators, including resolvins, protectins, and maresins, that are biosynthesized from omega-3 fatty acids like EPA and DHA. nih.govnih.gov They actively orchestrate the resolution of inflammation, a process distinct from simple immunosuppression. nih.govresearchgate.net The biosynthesis of SPMs is initiated by the enzymatic oxygenation of the parent PUFA by LOX or aspirin-acetylated COX-2, forming a hydroperoxy intermediate that is further converted to the final SPM. nih.govmdpi.com

The finding that this compound is metabolized by h15-LOX-1 to 17-HDTrA provides a theoretical basis for the generation of novel SPM-like molecules. nih.gov This initial hydroxylation step is analogous to the first step in the biosynthesis of D-series resolvins and protectins from DHA, which is also initiated by a 15-LOX enzyme to produce 17-HpDHA. nih.gov It is plausible that the 17-HDTrA intermediate could be further metabolized by other enzymes (e.g., 5-LOX or epoxide hydrolases) in a cellular context to generate tri-hydroxylated or epoxy-containing structures with pro-resolving functions. These hypothetical molecules would represent a new class of mediators derived from this less common omega-3 fatty acid.

Beta-Oxidation and Catabolic Pathways (Theoretical)

The primary catabolic fate of most fatty acids is beta-oxidation, a process that breaks them down to produce energy in the form of acetyl-CoA. For very-long-chain fatty acids like this compound, this process involves several key steps and cellular compartments. smpdb.cahmdb.ca

The catabolism begins with the transport of the fatty acid into the cell and its activation to its acyl-CoA derivative, (13Z,16Z,19Z)-docosa-13,16,19-trienoyl-CoA, a reaction catalyzed by long-chain fatty-acid-CoA ligase. smpdb.ca Due to its length, the fatty acid is likely first metabolized in peroxisomes, as mitochondrial beta-oxidation is less efficient for fatty acids longer than 20 carbons. hmdb.ca Peroxisomal beta-oxidation shortens the chain, and the resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.

For mitochondrial entry, the acyl group is transferred from CoA to carnitine by carnitine O-palmitoyltransferase 1 (CPT1), forming (13Z,16Z,19Z)-docosa-13,16,19-trienoylcarnitine. smpdb.ca This molecule is then transported across the inner mitochondrial membrane. Once inside the mitochondrial matrix, carnitine O-palmitoyltransferase 2 (CPT2) converts it back to its acyl-CoA form, which then enters the mitochondrial beta-oxidation spiral. smpdb.ca Each cycle of beta-oxidation shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH, until the entire chain is broken down. smpdb.ca

Table 3: Theoretical Steps in the Catabolism of this compound
StepLocationKey Enzyme(s)SubstrateProduct
ActivationCytoplasmLong-chain fatty-acid-CoA ligaseThis compoundDocosa-13,16,19-trienoyl-CoA
Initial Chain Shortening (Theoretical)PeroxisomePeroxisomal β-oxidation enzymesDocosa-13,16,19-trienoyl-CoAShorter-chain acyl-CoAs + Acetyl-CoA
Mitochondrial Transport (Carnitine Shuttle)Mitochondrial MembranesCPT1, CACT, CPT2Acyl-CoAAcyl-CoA (in matrix)
Mitochondrial β-OxidationMitochondrial Matrixβ-oxidation spiral enzymesAcyl-CoAAcetyl-CoA, NADH, FADH₂
CPT: Carnitine O-palmitoyltransferase; CACT: Carnitine-acylcarnitine translocase.

Cellular and Molecular Mechanisms of Action of Docosa 13,16,19 Trienoic Acid

Modulation of Cellular Receptors and Signaling Transduction

Docosa-13,16,19-trienoic acid actively participates in cellular communication by interacting with membrane-bound receptors and influencing downstream signaling pathways.

Leukotriene B4 Receptor Antagonism

This compound functions as an antagonist of the leukotriene B4 (LTB4) receptor. glpbio.comlipidmaps.org Research has demonstrated that this fatty acid inhibits the binding of LTB4 to neutrophil membranes. glpbio.com Specifically, it has been shown to inhibit [3H]-LTB4 binding to pig neutrophil membranes with an inhibitory constant (Ki) of 5 μM. glpbio.comcaymanchem.comcaymanchem.com This antagonistic activity positions the compound as a modulator of inflammatory responses mediated by LTB4.

Activation of Phosphatidylinositol Signaling

Studies indicate that docosatrienoic acid (DTA) is involved in the activation of phosphatidylinositol signaling. researchgate.net This interaction suggests a role in promoting cell proliferation and has been linked to boosting enthesis regeneration. researchgate.net The phosphatidylinositol signaling pathway is a crucial system that regulates a variety of cellular functions, including cell growth, proliferation, and survival.

Interaction with Free Fatty Acid Receptors (e.g., FFAR4) (Analogous)

While direct evidence for this compound is being established, its action is analogous to other long-chain fatty acids that interact with free fatty acid receptors, such as FFAR4 (also known as GPR120). frontiersin.orgwikipedia.org Omega-3 fatty acids are recognized as endogenous ligands for FFAR4. frontiersin.org The activation of FFAR4 by these fatty acids can transduce signals through two primary pathways: one involving Gαq, which leads to an increase in intracellular calcium, and another involving β-arrestin-2, which mediates anti-inflammatory effects. frontiersin.org Related polyunsaturated fatty acids, such as 13Z,16Z-Docosadienoic acid, have been identified as agonists of FFAR4. apexbt.comamericanchemicalsuppliers.commedchemexpress.com FFAR4 is expressed in various tissues, including adipocytes and macrophages, and plays a role in processes like insulin (B600854) sensitization and inflammation. frontiersin.org

Table 1: Modulation of Cellular Receptors by this compound

Receptor/Signaling Pathway Mechanism of Action Finding Reference
Leukotriene B4 (LTB4) Receptor Antagonism Inhibits LTB4 binding to pig neutrophil membranes with a Ki of 5 μM. glpbio.comcaymanchem.comcaymanchem.com
Phosphatidylinositol Signaling Activation Activates the signaling pathway, potentially promoting cell proliferation. researchgate.net
Free Fatty Acid Receptor 4 (FFAR4) Agonism (Analogous) Other ω-3 fatty acids are known ligands, mediating anti-inflammatory and insulin-sensitizing effects. frontiersin.orgwikipedia.org

Enzyme Activity Modulation

The compound also demonstrates significant effects on the activity of critical enzymes involved in DNA replication and maintenance.

Inhibition of Mammalian DNA Polymerases

This compound has been identified as a potent inhibitor of mammalian DNA polymerases. lipidmaps.orgcaymanchem.comnih.gov In a comparative study of various C22-fatty acids, it was found to be the second-strongest inhibitor of these enzymes, surpassed only by cis-13,16-docosadienoic acid. nih.gov The inhibitory activity is dependent on the molecule's three-dimensional structure; a length of 19-21 Angstroms and a width of more than 7 Angstroms were noted as important for enzyme inhibition. nih.gov This inhibition is also contingent on the cis configuration of the double bonds and the presence of a carboxyl group, as the methyl ester version of the fatty acid shows no activity. lipidmaps.orgcaymanchem.com The mechanism is thought to involve direct binding to a hydrophobic pocket within the enzyme. lipidmaps.orgcaymanchem.comnih.gov

Inhibition of Human Topoisomerases I and II

The inhibitory action of this compound extends to human DNA topoisomerases I and II. lipidmaps.orgcaymanchem.comnih.gov These enzymes are crucial for managing DNA topology during processes like replication and transcription. mdpi.com The fatty acid dose-dependently inhibits the activity of both topoisomerase I and II. lipidmaps.orgcaymanchem.com The trend of inhibition for topoisomerases by various C22-fatty acids mirrors that seen with DNA polymerases, with cis-13,16,19-docosatrienoic acid being the second most potent inhibitor identified in the study. nih.gov This suggests that the active site for these fatty acids on both polymerases and topoisomerases may share similar structural characteristics, specifically a pocket approximately 19.41 Angstroms long and 9.58 Angstroms wide. nih.gov

Table 2: Inhibitory Effects of this compound on Enzyme Activity

Enzyme Effect Key Research Finding Reference
Mammalian DNA Polymerases Inhibition Identified as the second most potent inhibitor among tested C22-fatty acids. nih.gov
Human Topoisomerase I Inhibition Dose-dependently inhibits enzyme activity, potentially by binding to a hydrophobic region. lipidmaps.orgcaymanchem.com
Human Topoisomerase II Inhibition Shows a strong inhibitory tendency, similar to its effect on DNA polymerases. nih.gov

Impact on Tyrosinase Activity and Melanin (B1238610) Synthesis Enzymes

This compound (DTA) has been shown to influence the process of melanogenesis, which is responsible for skin pigmentation. nih.gov The key enzyme in this process is tyrosinase, which initiates the synthesis of melanin. nih.gov Studies conducted on B16F10 melanoma cells revealed that DTA can reduce melanin content and intracellular tyrosinase activity in a dose-dependent manner. nih.govresearchgate.net For instance, at a concentration of 5 µM, DTA significantly lowered both melanin levels and the activity of tyrosinase within the cells. nih.gov

Interestingly, the inhibitory effect of DTA on tyrosinase appears to be indirect. nih.govresearchgate.net While it demonstrates mild inhibitory effects on mushroom tyrosinase activity at higher concentrations, the significant anti-melanogenic effects are observed at much lower concentrations. nih.govresearchgate.net This suggests that the primary mechanism is not direct enzyme inhibition but rather a regulation of the enzyme at the genetic level. nih.govresearchgate.net The process of melanin production is complex, involving multiple enzymes and regulatory proteins. nih.gov Tyrosinase, along with tyrosinase-related proteins (TRP-1 and TRP-2), plays a crucial role in the conversion of tyrosine to melanin. nih.gov

Table 1: Effect of this compound on Melanogenesis in B16F10 Cells

Concentration of DTA Effect on Melanin Content Effect on Intracellular Tyrosinase Activity
1 µM Concentration-dependent decrease nih.gov Dose-dependent decrease nih.gov
5 µM Reduced by up to 150% compared to α-MSH treated group nih.gov Significant reduction nih.gov

Regulation of Gene Expression

The regulatory effects of this compound on melanogenesis are primarily mediated through the downregulation of key genes in the MITF/tyrosinase axis. nih.govresearchgate.net Microphthalmia-associated transcription factor (MITF) is a master regulator of melanogenesis, controlling the expression of essential enzymes like tyrosinase, TRP-1, and TRP-2. nih.govsci-hub.se

Research has demonstrated that DTA significantly downregulates the mRNA expression of tyrosinase, TRP-1, and TRP-2 in B16F10 cells. nih.govresearchgate.net This effect is dose-dependent. nih.govresearchgate.net The underlying mechanism for this downregulation is the inhibition of MITF's translocation to the nucleus. nih.govresearchgate.net By preventing MITF from reaching the nucleus, DTA effectively halts the transcription of the genes necessary for melanin synthesis. nih.govresearchgate.net Immunofluorescence analysis has confirmed that in DTA-treated cells, the amount of MITF in the nucleus is reduced in a dose-dependent manner compared to untreated cells stimulated with α-MSH (a hormone that stimulates melanogenesis). nih.gov

Table 2: Impact of this compound on Melanogenesis-Related Gene Expression

Gene Effect of DTA Treatment
Tyrosinase Significant downregulation of mRNA expression nih.govresearchgate.net
TRP-1 Significant downregulation of mRNA expression nih.govresearchgate.net
TRP-2 Significant downregulation of mRNA expression nih.govresearchgate.net
MITF Inhibition of translocation to the nucleus nih.govresearchgate.net

This compound also exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokine genes. vulcanchem.comresearchgate.net It acts as a ligand for the free fatty acid receptor 4 (FFAR4 or GPR120), which is involved in regulating anti-inflammatory pathways. vulcanchem.com Activation of FFAR4 leads to the suppression of the NF-κB signaling pathway. vulcanchem.com The NF-κB pathway is a key regulator of inflammation, and its suppression results in a reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. vulcanchem.com

Studies on human macrophages derived from THP-1 monocytes have shown that DTA can potently downregulate the protein expression of several pro-inflammatory cytokines, including IL-1β, IL-6, IFN-γ, and TNF-α. researchgate.net This demonstrates the compound's significant anti-inflammatory effects at the cellular level. researchgate.net

Influence on Cellular Membrane Dynamics and Ion Channel Function

The structure of this compound, with its 22-carbon chain and three cis double bonds, contributes to the flexibility and fluidity of biological membranes. mdpi.com The cis geometry of these double bonds creates kinks in the hydrocarbon chain, which reduces the efficiency of molecular packing. vulcanchem.com This structural feature enhances membrane fluidity when DTA is incorporated into the phospholipids (B1166683) of the cell membrane. vulcanchem.commdpi.com Maintaining membrane fluidity is crucial for various cellular functions, including the activity of membrane-bound enzymes and transport systems. nih.govresearchgate.net The incorporation of polyunsaturated fatty acids like DTA into cell membranes can influence their physical properties and, consequently, their physiological roles.

This compound and other polyunsaturated fatty acids have been shown to modulate the activity of voltage-gated potassium (Kv) channels in cellular membranes. nih.govfrontiersin.org For instance, the related omega-3 fatty acid, docosahexaenoic acid (DHA), has been found to inhibit certain neuronal voltage-gated K+ channels. nih.gov This modulation can be selective for different channel subtypes. nih.gov The interaction is thought to occur directly with an external domain of the ion channel. nih.gov The regulation of Kv channels is important for neuronal excitability and other physiological processes. mdpi.com While direct studies on this compound's effect on specific potassium channels are less common, the known actions of structurally similar fatty acids suggest a potential role in modulating these ion channels. frontiersin.org

Biological Roles and Preclinical Pathophysiological Implications of Docosa 13,16,19 Trienoic Acid

Anti-inflammatory Actions in In Vitro and Ex Vivo Models

Docosatrienoic acid (DTA) has demonstrated significant anti-inflammatory properties in cellular models, particularly through its influence on key inflammatory mediators and immune cell responses.

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Research has shown that DTA exerts strong anti-inflammatory effects in human macrophages derived from monocyte THP-1 cells. nih.gov It effectively lowers the protein expression levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Studies on the related omega-3 fatty acid, Docosahexaenoic acid (DHA), support these findings, showing that supplementation can significantly reduce circulating levels of IL-1β, IL-6, and TNF-α. osu.edunih.gov In lipopolysaccharide (LPS)-stimulated macrophage models, DHA has been observed to decrease the production and mRNA expression of these same cytokines, suggesting a potential shared mechanism of action among similar very long-chain polyunsaturated fatty acids. nih.govresearchgate.net

Table 1: Effect of Docosatrienoic Acid (DTA) on Pro-inflammatory Cytokines in Human Macrophages

Cytokine Effect Cellular Model
Interleukin-1β (IL-1β) Lowered protein expression THP-1 derived macrophages
Interleukin-6 (IL-6) Lowered protein expression THP-1 derived macrophages
Tumor Necrosis Factor-α (TNF-α) Lowered protein expression THP-1 derived macrophages
Interferon γ (IFN-γ) Lowered protein expression THP-1 derived macrophages

Modulation of Macrophage Responses

The anti-inflammatory effects of DTA are closely linked to its ability to modulate macrophage behavior. nih.gov Macrophages are key immune cells that can adopt different functional phenotypes, often simplified as pro-inflammatory (M1) and anti-inflammatory/regulatory (M2) states. The suppression of pro-inflammatory cytokines like TNF-α and IL-6 by DTA in human macrophages is indicative of a shift away from the M1 phenotype. nih.gov

Studies on the structurally similar DHA further illuminate this process, showing that it can inhibit the polarization of M1 macrophages and promote the induction of M2 and regulatory macrophages. e-century.us This modulation is critical, as macrophages play a central role in both the initiation and resolution of inflammation. mdpi.commdpi.com The ability of these fatty acids to influence macrophage function is a key component of their anti-inflammatory profile. e-century.usnih.govnih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Beyond its anti-inflammatory actions, DTA has been shown to possess potent antioxidant effects. nih.gov Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key factor in the pathogenesis of many inflammatory conditions. nih.govmiloa.eu

In comparative studies, DTA elicited much stronger antioxidant effects than the well-known omega-3 fatty acid DHA. nih.gov The mechanisms by which related fatty acids exert their antioxidant effects include the direct scavenging of ROS and the enhancement of cellular antioxidant defenses. nih.govmdpi.com For example, DHA and Eicosapentaenoic acid (EPA) have been shown to reduce cellular levels of ROS and increase levels of glutathione (GSH) and the activity of antioxidative enzymes. nih.gov While DHA is itself vulnerable to oxidation due to its high degree of unsaturation, it plays a complex role in managing oxidative stress in tissues like the brain. nih.gov DTA's superior antioxidant activity suggests it may be a particularly effective agent in mitigating cellular damage caused by oxidative stress. nih.gov

Melanogenesis Regulation in Cellular Models

Recent research has identified DTA as a potential regulator of melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net In studies using B16F10 melanoma cells, DTA was found to reduce melanin content and inhibit intracellular tyrosinase activity. nih.govresearchgate.net

The primary mechanism for this effect appears to be the suppression of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes. nih.govresearchgate.net DTA was shown to inhibit the translocation of MITF to the nucleus, which in turn significantly downregulated the mRNA expression of crucial enzymes in the melanin synthesis pathway: tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govresearchgate.net This targeted modulation of the MITF/tyrosinase axis highlights the potential of DTA as a novel agent for addressing skin hyperpigmentation disorders. nih.gov

Table 2: Effect of Docosatrienoic Acid (DTA) on Melanogenesis Markers in B16F10 Cells

Marker Effect Mechanism
Melanin Content Reduced Downregulation of melanogenic enzymes
Intracellular Tyrosinase Activity Reduced Downregulation of tyrosinase mRNA expression
MITF Nuclear Translocation Inhibited Suppression of MITF activity
Tyrosinase mRNA Downregulated Inhibition of MITF nuclear translocation
TRP-1 mRNA Downregulated Inhibition of MITF nuclear translocation

Antitumor and Pro-apoptotic Effects in Cancer Cell Lines

DTA has demonstrated notable antitumor and pro-apoptotic capabilities in preclinical studies. When evaluated against human breast cancer cell lines (SK-BR-3 and MDA-MB-231), DTA exhibited antitumor effects that were comparable or superior to those of DHA. nih.gov

Specifically, DTA was found to elicit much stronger pro-apoptotic (cell death-inducing) effects than DHA. nih.gov Apoptosis induction is a primary mechanism of action for many anti-cancer therapies. nih.gov Related omega-3 fatty acids like DHA have been widely reported to induce apoptosis and inhibit cancer cell cycle progression in various cancer types, including colon and breast cancer. nih.govnih.govresearchgate.net The superior pro-apoptotic activity of DTA in breast cancer cells suggests it may hold significant promise as a potential therapeutic agent. nih.gov

Role in Tissue Regeneration and Cell Proliferation (e.g., Enthesis Regeneration)

The enthesis is the complex junction where a tendon or ligament inserts into bone, forming a functionally graded tissue transition. mdpi.com The natural healing process of a damaged enthesis is often unsatisfactory and fails to restore the original functionality and structure of the tissue. mdpi.com While research into regenerative solutions is ongoing, there is currently no specific information in the reviewed literature detailing the direct role of Docosa-13,16,19-trienoic acid in the regeneration of the enthesis. The regeneration of this specialized tissue involves complex processes, including the proliferation and differentiation of various cell types and the management of local inflammation, but a specific link to DTA has not been established. mdpi.com

Antimicrobial Mechanisms (Mechanistic Studies)

Currently, there is a lack of specific mechanistic studies detailing the antimicrobial mechanisms of this compound in the available scientific literature. Research into the direct antimicrobial properties of this particular fatty acid is still an emerging area.

Potential Neurobiological Significance (Mechanistic Studies)

Detailed mechanistic studies on the potential neurobiological significance of this compound are limited. While it is known that VLCPUFAs are crucial components of cell membranes and act as precursors for bioactive molecules that regulate key physiological processes, the specific roles of this compound within the nervous system have not been extensively investigated. nih.gov It is found in brain tissue and phospholipids (B1166683), suggesting a structural role in neural membranes. britannica.com

Some research has indicated that this compound possesses anti-inflammatory and antitumor properties that are comparable to those of the well-studied DHA. nih.gov Given the established link between neuroinflammation and various neurological disorders, the anti-inflammatory capacity of this compound suggests a potential, yet currently unexplored, neuroprotective role. Further investigation is required to understand the specific molecular pathways through which it may exert effects on the central nervous system.

Advanced Analytical Methodologies for Docosa 13,16,19 Trienoic Acid Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the isolation and quantification of docosa-13,16,19-trienoic acid and its derivatives from intricate biological samples. The choice of method depends on the specific research question, whether it is broad fatty acid profiling, targeted metabolite analysis, or the fine separation of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acids within a biological sample. For the analysis of non-volatile compounds like this compound, a derivatization step is essential. The most common approach involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). nih.govnih.govajtr.org This is often achieved through reaction with reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.com

Once derivatized, the FAMEs are introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. nih.govsemanticscholar.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govsemanticscholar.org GC-MS has been instrumental in identifying and quantifying a wide array of fatty acids in various tissues, including brain tissue, where alterations in fatty acid profiles have been linked to neurodegenerative diseases. nih.govajtr.org

Parameter Description Source
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) for increased volatility. nih.govnih.govajtr.org
GC Column Typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. nih.govsemanticscholar.org
Ionization Mode Electron Impact (EI) at 70eV is standard for creating reproducible fragmentation patterns. semanticscholar.org
Detection Total Ion Chromatogram (TIC) for general profiling and Selected Ion Monitoring (SIM) for targeted quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

For the analysis of less volatile or thermally labile metabolites of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is particularly well-suited for identifying and quantifying a diverse range of metabolites that are not amenable to the high temperatures used in GC-MS. nih.gov

LC-MS/MS is capable of analyzing a variety of this compound metabolites, such as its acylcarnitine esters. hmdb.ca The initial liquid chromatography step separates the compounds in the sample based on their physicochemical properties, such as polarity. The separated analytes are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. nih.govncku.edu.tw Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific precursor ion and inducing its fragmentation to produce characteristic product ions, which are then detected. ncku.edu.twnih.gov

Parameter Value Source
Precursor Ion (m/z) 333.279 [M-H]⁻ nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov
MS Level MS2 nih.gov
Instrument Quadrupole Time-of-Flight (qTof) nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Characterization

The biological activity of fatty acids and their derivatives can be highly dependent on their stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and characterization of enantiomers and diastereomers of chiral lipids. aocs.org The separation is achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional stationary phase. nih.govsigmaaldrich.com

For fatty acid analysis, chiral derivatization reagents can be employed to introduce a fluorescent tag, enabling highly sensitive detection. nih.gov The resulting diastereomeric derivatives can then be separated by reversed-phase HPLC. nih.gov This methodology is crucial for determining the stereoisomeric composition of natural products and understanding the stereoselectivity of enzymatic reactions involving fatty acids. aocs.orgresearchgate.net While specific applications to this compound are not extensively documented in the provided results, the principles of chiral HPLC are broadly applicable to the stereoisomer characterization of this and other polyunsaturated fatty acids. aocs.orgnih.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including fatty acids. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present in the molecule. csic.esmdpi.comcsic.es Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish long-range correlations between protons and carbons, helping to piece together the complete structure of the molecule. rsc.org

Nucleus Chemical Shift (ppm) Assignment Source
¹H5.34 (m)Olefinic protons (-CH=CH-) mdpi.com
¹H2.80 (t)Diallylic methylene (B1212753) protons (=CH-CH₂-CH=) mdpi.com
¹H2.34 (t)Methylene protons adjacent to carboxyl group (-CH₂-COOH) mdpi.com
¹H0.97 (t)Terminal methyl protons (-CH₃) acs.org
¹³C~180Carboxyl carbon (-COOH) csic.es
¹³C127-132Olefinic carbons (-CH=CH-) csic.es
¹³C~34Methylene carbon adjacent to carboxyl group (-CH₂-COOH) csic.es
¹³C~14Terminal methyl carbon (-CH₃) csic.es

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous identification of molecules by determining their elemental composition. acs.org Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of an ion with a very high degree of precision, often to four or more decimal places. nih.gov

This precision allows for the calculation of a unique elemental formula for a given mass, thereby confirming the identity of the compound. For this compound, HRMS can be used to confirm its molecular formula of C₂₂H₃₈O₂. nih.gov This technique is particularly valuable when analyzing complex mixtures where multiple compounds may have the same nominal mass but different elemental compositions.

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Source
This compoundC₂₂H₃₈O₂334.2872 nih.gov
cis-13,16,19-Docosatrienoic acid methyl esterC₂₃H₄₀O₂348.3028 nih.gov

In Silico Approaches and Computational Modeling

In silico methods are crucial for predicting the biological activities and interactions of fatty acids like this compound (DTA). These computational tools allow for rapid screening and hypothesis generation, guiding further laboratory research.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking simulations are employed to predict the binding affinity and mode of interaction between a ligand, such as DTA, and a target protein. This technique provides insights into the potential inhibitory or modulatory effects of the fatty acid on enzyme or receptor functions.

In a study investigating the effects of DTA on melanogenesis, molecular docking was used to understand its interaction with tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com The predicted binding affinity, or docking score, of DTA with tyrosinase from Agaricus bisporus (PDB ID: 2Y9X) was found to be -5.7 kcal/mol. mdpi.com This was comparable to the docking score of kojic acid (-5.7 kcal/mol), a known tyrosinase inhibitor, and stronger than that of arbutin (B1665170) (-5.3 kcal/mol). mdpi.com Analysis of the binding mode suggested that DTA interacts with the active site of the enzyme. mdpi.com

Similarly, research on the inhibitory effects of C22-fatty acids on mammalian DNA polymerases and human DNA topoisomerases utilized energy-minimized three-dimensional structures. nih.gov These computational models indicated that a specific three-dimensional structure was important for enzyme inhibition. nih.gov The active sites of both DNA polymerases and topoisomerases were suggested to have a pocket approximately 19.41 Å long and 9.58 Å wide to accommodate the fatty acid. nih.gov

Table 1: Predicted Binding Affinities with Tyrosinase

Compound Docking Score (kcal/mol)
This compound (DTA) -5.7 mdpi.com
Kojic Acid -5.7 mdpi.com

Structural Similarity Analysis (e.g., SwissSimilarity)

Structural similarity analysis is a valuable bioinformatic tool for predicting the potential biological functions of a compound by comparing its structure to libraries of known bioactive molecules. nih.govresearchgate.net The web-based tool SwissSimilarity, for instance, uses molecular fingerprints and 3D shape similarity to identify compounds with similar structures. mdpi.comnih.gov

In the context of DTA research, SwissSimilarity was used to compare its structure with those of known anti-melanogenic lipids. nih.govresearchgate.net This analysis revealed close structural similarities, leading to the hypothesis that DTA might also inhibit melanogenesis. mdpi.comnih.gov This prediction was subsequently tested and confirmed through in vitro experiments. nih.govresearchgate.net This highlights the utility of such tools in generating hypotheses for the biological roles of lesser-studied fatty acids. researchgate.net

Biochemical and Cell-Based Assays for Functional Characterization

Following in silico predictions, biochemical and cell-based assays are essential for validating the functional effects of this compound and elucidating its mechanisms of action.

Enzyme Activity Assays (e.g., Tyrosinase, DNA Polymerase)

Enzyme activity assays are fundamental for determining the direct effect of a compound on a specific enzyme.

Tyrosinase: The inhibitory effect of DTA on tyrosinase activity has been investigated using a cell-free system with mushroom tyrosinase. mdpi.comnih.gov At higher concentrations (60 μM), DTA demonstrated a mild inhibitory effect on mushroom tyrosinase activity. mdpi.com However, the anti-melanogenic effects observed in cell cultures occurred at much lower concentrations, suggesting that direct tyrosinase inhibition is not the primary mechanism of action. nih.govresearchgate.net

DNA Polymerase: Studies have shown that cis-13,16,19-docosatrienoic acid can inhibit the activity of mammalian DNA polymerases. It was identified as the second strongest inhibitor among the C22-fatty acids tested, with cis-13,16-docosadienoic acid being the most potent. nih.gov The inhibitory activity is dependent on the cis configuration of the double bonds and the presence of a free carboxyl group, as the methyl ester form shows no activity. caymanchem.com These findings suggest a potential direct interaction with the hydrophobic region of the enzyme. nih.govresearchgate.net

Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor and potentially modulate its activity. Research has indicated that docosatrienoic acid can inhibit the binding of [³H]-leukotriene B₄ (LTB₄) to receptors on pig neutrophils at a concentration of 5 µM. caymanchem.com This suggests that DTA may interfere with inflammatory signaling pathways mediated by LTB₄.

Antioxidant Capacity Assays (e.g., CUPRAC, ONOO-)

The antioxidant potential of DTA has been evaluated using various assays that measure its ability to neutralize reactive oxygen and nitrogen species.

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). mdpi.comum.es In one study, DTA showed an increased reducing power in the CUPRAC assay at concentrations of 15 μM and 60 μM. mdpi.com This indicates that DTA possesses electron-donating capabilities, a characteristic of antioxidants. mdpi.comresearchgate.net

ONOO⁻ (Peroxynitrite) Scavenging Assay: Peroxynitrite is a potent and damaging reactive nitrogen species. The ability of DTA to scavenge peroxynitrite was assessed using dihydrorhodamine 123. mdpi.com At a concentration of 60 μM, DTA slightly reduced the levels of SIN-1-induced peroxynitrite. mdpi.com

Cell-based signaling pathway analysis (e.g. Immunofluorescence staining for MITF translocation)

Advanced analytical methodologies are pivotal in elucidating the molecular mechanisms through which this compound (DTA) exerts its biological effects. Among these, cell-based signaling pathway analysis, particularly utilizing techniques like immunofluorescence staining, offers profound insights into the subcellular localization and activity of key regulatory proteins. A significant application of this methodology in DTA research has been the investigation of its role in melanogenesis, with a specific focus on the Microphthalmia-associated transcription factor (MITF).

In studies investigating the anti-melanogenic properties of DTA, immunofluorescence staining has been employed to visualize and quantify the nuclear translocation of MITF in melanoma cell lines, such as B16F10. nih.govresearchgate.net MITF is a critical transcription factor that governs the expression of several key enzymes involved in melanin synthesis, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govmdpi.com The translocation of MITF from the cytoplasm to the nucleus is a prerequisite for its transcriptional activity.

Research findings have demonstrated that treatment of B16F10 cells with an inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), leads to a significant accumulation of MITF within the nucleus. nih.govmdpi.com However, co-treatment with this compound has been shown to inhibit this α-MSH-induced nuclear translocation of MITF. nih.govresearchgate.net Through immunofluorescence analysis, this is observed as a decrease in the fluorescence signal corresponding to MITF within the nucleus of DTA-treated cells compared to cells treated with α-MSH alone. nih.gov

The detailed research findings from these cell-based analyses underscore the importance of DTA in modulating the MITF signaling pathway. The dose-dependent nature of this inhibitory effect has also been characterized, further solidifying the role of DTA as a regulator of melanogenesis.

Table 1: Effect of this compound on the mRNA Expression of Melanogenesis-Related Genes in α-MSH-stimulated B16F10 cells

Treatment GroupRelative mRNA Expression of TyrosinaseRelative mRNA Expression of TRP-1Relative mRNA Expression of TRP-2
Control (no treatment)BaselineBaselineBaseline
α-MSH treatedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
α-MSH + DTA (1 µM)Significantly Decreased (compared to α-MSH)Significantly Decreased (compared to α-MSH)Significantly Decreased (compared to α-MSH)
α-MSH + DTA (5 µM)Further Significant Decrease (dose-dependent)Further Significant Decrease (dose-dependent)Further Significant Decrease (dose-dependent)
Data is a representation of findings from referenced studies. nih.govresearchgate.net

Genetic and Metabolic Engineering for Research Scale Production and Pathway Elucidation

Heterologous Expression Systems for Docosa-13,16,19-trienoic Acid Biosynthesis (e.g., Brassica carinata)

The oilseed crop Brassica carinata (Ethiopian mustard) has emerged as a successful heterologous expression system for producing this compound. This is primarily due to its favorable agronomic traits and its natural production of high levels of α-linolenic acid (ALA, 18:3n-3), the direct precursor for DTA biosynthesis. researchgate.netresearchgate.net The metabolic engineering strategy involves introducing a minimal set of genes to convert the endogenous ALA into DTA.

A key breakthrough was the identification and utilization of a plant-derived ELO-type elongase (3-ketoacyl-CoA synthase) from winter aconite (Eranthis hyemalis), designated as EhELO1. eventscribe.netsciprofiles.com This enzyme exhibits high efficiency in elongating polyunsaturated fatty acids. eventscribe.net When expressed seed-specifically in B. carinata, EhELO1 catalyzes the sequential elongation of ALA to eicosatrienoic acid (ETA, 20:3n-3) and subsequently to this compound (DTA, 22:3n-3). researchgate.netresearchgate.net

Initial experiments expressing the single EhELO1 gene in B. carinata resulted in the accumulation of both DTA and its omega-6 counterpart, docosadienoic acid (DDA, 22:2n-6), derived from the plant's endogenous linoleic acid (LA, 18:2n-6). sciprofiles.comnih.gov While successful, a significant portion of these novel fatty acids were not incorporated into the desirable storage lipid, triacylglycerol (TAG), at the stereospecific numbering (sn)-2 position. sciprofiles.comresearchgate.net To address this, a cytoplasmic lysophosphatidic acid acyltransferase (LPAAT) from E. hyemalis (EhLPAAT2) was co-expressed with EhELO1. nih.govresearchgate.net This resulted in the effective incorporation of DTA into the sn-2 position of TAGs and a significant increase in the total amount of DTA and DDA, reaching up to 35% of the total fatty acids in the transgenic seeds. researchgate.net

Engineering of Desaturases and Elongases for Controlled Synthesis

The controlled synthesis of this compound and the enhancement of its yield in host organisms depend on the careful selection and engineering of desaturase and elongase enzymes. The primary enzyme for DTA synthesis from ALA is a fatty acid elongase.

Elongase Engineering: The discovery of the EhELO1 elongase from Eranthis hyemalis was pivotal. This enzyme demonstrates the ability to use a broad range of polyunsaturated fatty acids as substrates, enabling the two-step elongation from C18 (ALA) to C22 (DTA). researchgate.netpatsnap.com Further research focuses on identifying and characterizing other elongases from various organisms that may offer different substrate specificities or higher catalytic efficiencies to optimize the conversion process.

Desaturase Engineering: To specifically increase the production of the omega-3 DTA over the omega-6 DDA, metabolic engineering strategies have involved the introduction of additional ω-3 desaturases. eventscribe.net These enzymes convert omega-6 fatty acids into omega-3 fatty acids. For instance, to boost the DTA content in B. carinata, ω-3 desaturases from the fungus Claviceps purpurea and the oomycete Pythium irregulare were exploited. eventscribe.net By introducing these desaturases, the endogenous linoleic acid pool can be more efficiently converted to α-linolenic acid, thereby increasing the precursor supply for DTA synthesis and shifting the final product balance towards the desired omega-3 fatty acid. eventscribe.net

The following table summarizes the key enzymes used in the metabolic engineering of B. carinata for DTA production.

EnzymeSource OrganismFunction in DTA BiosynthesisReference
EhELO1 Eranthis hyemalisElongates ALA to ETA and ETA to DTA eventscribe.netsciprofiles.comnih.gov
EhLPAAT2 Eranthis hyemalisIncorporates DTA into the sn-2 position of TAGs eventscribe.netnih.govresearchgate.net
ω-3 Desaturase Claviceps purpureaConverts LA to ALA, increasing the precursor pool for DTA eventscribe.net
ω-3 Desaturase Pythium irregulareConverts LA to ALA, increasing the precursor pool for DTA eventscribe.net

Synthetic Biology Approaches for Novel Pathway Construction

Synthetic biology offers powerful tools to construct novel biosynthetic pathways for producing valuable compounds like this compound in microbial hosts. nih.gov While the primary approach for DTA has been the modification of existing pathways in plants, constructing entirely new pathways in microorganisms like yeast (Yarrowia lipolytica) or microalgae is an active area of research for other VLCPUFAs, and the principles are directly applicable to DTA. aocs.orgresearchgate.net

Two main pathways are targeted for engineering the biosynthesis of VLCPUFAs:

The Aerobic Desaturase/Elongase Pathway: This is the conventional pathway found in many eukaryotes. researchgate.net It involves a series of alternating desaturation and elongation steps starting from oleic acid or linoleic acid. aocs.orgresearchgate.net A synthetic biology approach would involve assembling a custom pathway by combining genes from various organisms. For DTA production, this could involve:

A host organism that produces high levels of ALA, or the introduction of a Δ15-desaturase to convert LA to ALA. researchgate.net

The introduction of a highly efficient C18/C20 elongase (like EhELO1) to convert ALA to ETA.

A subsequent elongation step, potentially by the same elongase, to convert ETA to DTA. The expression of these enzymes would need to be carefully balanced to ensure efficient flux through the pathway and prevent the accumulation of intermediate products. aocs.org

The Anaerobic Polyketide Synthase (PKS) Pathway: Found in some marine bacteria and microorganisms, this pathway uses a large, multi-domain enzyme complex to synthesize VLCPUFAs directly from acetyl-CoA precursors. oup.comnih.govresearchgate.net This pathway is attractive because it can be more direct and require fewer individual enzymes than the aerobic pathway. nih.gov Engineering a PKS pathway for DTA would be a significant synthetic biology undertaking, potentially involving:

Identifying a native PKS system that produces a similar fatty acid.

Engineering the domains of the PKS enzyme complex, such as the chain length factor (CLF) domain, to specifically terminate the fatty acid chain at 22 carbons with the desired three double bonds. mdpi.com

Heterologously expressing the entire multi-gene cluster in a suitable production host like E. coli or a yeast strain. googleapis.com

These synthetic biology strategies provide a roadmap for developing microbial cell factories dedicated to the de novo production of this compound, offering an alternative to agricultural-based systems. nih.gov

Bioreactor Cultivation of Microorganisms for Specialized Metabolite Production

For research-scale and eventual industrial production of this compound from engineered microorganisms, bioreactor cultivation is essential. Bioreactors provide a controlled environment where critical parameters can be monitored and manipulated to maximize biomass and product yield. frontiersin.org While specific data on bioreactor cultivation for DTA-producing microbes is not yet prevalent, extensive research on producing other VLCPUFAs like DHA in microorganisms such as Schizochytrium sp. and Aurantiochytrium sp. provides a solid framework. scirp.orgnih.govtci-thaijo.orgmdpi.com

Key aspects of bioreactor cultivation for producing fatty acids include:

Cultivation Mode: Microorganisms can be grown in different modes. Fed-batch cultivation is commonly employed, where nutrients like a carbon source (e.g., glucose or glycerol) and a nitrogen source (e.g., yeast extract) are fed intermittently to the culture. nih.govtci-thaijo.org This strategy allows for achieving high cell densities without the inhibitory effects of high substrate concentrations at the start of the fermentation. tci-thaijo.org

Parameter Optimization: Critical fermentation parameters are optimized to enhance productivity. These include:

pH: Maintained at an optimal level for growth and production using automated addition of acid or base. mdpi.com

Temperature: Controlled to the ideal range for the specific microbial strain. nih.gov

Dissolved Oxygen: A crucial parameter, especially for aerobic pathways. Oxygen levels are maintained through controlled aeration and agitation rates to ensure sufficient supply for both cell respiration and enzymatic reactions (desaturations). nih.gov

Scale-Up: Transferring the process from laboratory-scale (e.g., 5-L) to larger-scale bioreactors (e.g., 300-L or 5000-L) is a key challenge. scirp.orgtci-thaijo.org Issues such as maintaining adequate mixing and oxygen transfer become more critical at larger volumes. Different bioreactor designs, such as stirred-tank or airlift reactors, may be used to address these challenges, with airlift reactors potentially reducing shear stress on the cells. scirp.org

By applying these established bioreactor principles, microorganisms engineered with novel pathways for this compound synthesis could be cultivated efficiently to produce this specialized metabolite for further research and development.

Future Research Trajectories and Translational Research Outlook Non Clinical

Elucidation of Novel Signaling Pathways and Downstream Effectors

Future research will likely focus on identifying and characterizing the specific signaling cascades initiated or modulated by DTA. While it's known that fatty acids can influence cellular signaling, the precise pathways affected by DTA are not fully understood. mdpi.com For instance, research has shown that DTA can suppress the nuclear translocation of Microphthalmia-associated transcription factor (MITF), which in turn downregulates the expression of tyrosinase, a key enzyme in melanin (B1238610) production. mdpi.comresearchgate.net This suggests a role for DTA in modulating specific transcription factors and their downstream targets.

Further investigation is needed to uncover other downstream effectors of DTA. This could involve exploring its impact on various protein kinases, phosphatases, and other signaling molecules that regulate cellular processes. Understanding these pathways is crucial for clarifying the full spectrum of DTA's biological activities. For example, studies on other polyunsaturated fatty acids have revealed complex interactions with signaling pathways like the one involving Cdc42, where mutations can alter effector protein binding and downstream signaling. portlandpress.com Similar in-depth studies on DTA could reveal novel regulatory roles.

Identification of Undiscovered Receptor Targets and Binding Partners

A key area of future research is the identification of specific receptors and binding partners for DTA. While some polyunsaturated fatty acids are known to interact with free fatty acid receptors (FFARs), such as FFAR4 (GPR120), the specific affinity and functional consequences of DTA binding to these and other potential receptors remain to be fully elucidated. vulcanchem.com The discovery of novel receptors would be a significant breakthrough, providing new targets for understanding and potentially modulating DTA's effects.

Investigating the interaction of DTA with intracellular binding proteins, such as fatty acid-binding proteins (FABPs), is also a promising avenue. These proteins are crucial for the transport and localization of fatty acids within the cell, and their interaction with DTA could influence its metabolic fate and signaling functions. Identifying these partners will be essential for a complete understanding of DTA's mechanism of action.

Interplay with Other Lipid Mediators and Comprehensive Lipidomics Profiling

Docosa-13,16,19-trienoic acid does not act in isolation. Its biological effects are likely influenced by its interactions with a complex network of other lipid mediators. Future research employing comprehensive lipidomics profiling will be instrumental in mapping these interactions. Lipidomics allows for the simultaneous measurement of hundreds of lipid species, providing a detailed snapshot of the lipid landscape within a cell or tissue and how it is altered by the presence of DTA. babraham.ac.uknih.gov

This approach can reveal how DTA influences the metabolism of other important fatty acids, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). oup.comnih.gov For example, it is known that omega-3 and omega-6 fatty acids compete for the same metabolic enzymes, and an influx of DTA could alter the production of various eicosanoids and docosanoids, which are potent signaling molecules involved in inflammation and other physiological processes. oup.comresearchgate.net Understanding this interplay is critical for predicting the net effect of DTA in a biological system.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To dissect the specific mechanisms of DTA action, the development of more sophisticated preclinical models is essential. In vitro, this includes the use of primary cell cultures and organ-on-a-chip systems that more accurately mimic the physiological environment of tissues compared to traditional cell lines. liveonbiolabs.com These models allow for controlled experiments to investigate the direct effects of DTA on cellular functions. liveonbiolabs.com

In vivo, the creation of genetically modified animal models, such as knockout or humanized models, will be invaluable. cureraredisease.orgrockstepsolutions.com For example, developing a mouse model that lacks a specific enzyme involved in DTA metabolism could help to elucidate its metabolic pathways and biological functions. nih.gov These advanced models are crucial for moving beyond correlational studies to establish causal relationships between DTA and its observed effects. cureraredisease.orgbiobide.cominstitut-curie.org

Omics-based Investigations (e.g., Proteomics, Transcriptomics) to Uncover Biological Networks

Integrating "omics" technologies will provide a systems-level understanding of DTA's biological impact. Proteomics can identify changes in protein expression and post-translational modifications in response to DTA, revealing the cellular machinery that is regulated by this fatty acid. scbt.com For instance, a recent multi-omics study on hepatocellular carcinoma identified 13,16,19-docosatrienoic acid as one of the differentially expressed metabolites, highlighting its potential involvement in the complex molecular landscape of the disease. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how DTA influences gene expression. diytranscriptomics.com Dynamic Transcriptome Analysis (DTA) is a method that can measure RNA synthesis and decay rates, offering a more detailed view of gene regulation than standard transcriptomics. oup.comnih.govbioconductor.org By combining these omics approaches, researchers can construct comprehensive biological networks that illustrate how DTA modulates cellular function at multiple levels.

Exploring Biotechnological Applications Beyond Direct Therapeutic Use (e.g., Research Reagents, Analytical Standards)

Beyond its potential as a direct therapeutic agent, this compound holds promise in various biotechnological applications. Its unique chemical properties make it a valuable tool for researchers.

Table 1: Potential Biotechnological Applications of this compound

Application Description
Research Reagent DTA can be used as a specific lipid supplement in cell culture media to study its effects on cellular processes. It can also be used in biochemical assays to investigate enzyme kinetics or receptor binding. revvity.com
Analytical Standard As a purified compound, DTA serves as an essential analytical standard for its accurate identification and quantification in complex biological samples using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.comsigmaaldrich.comlgcstandards.com

| Component in Specialized Lipid Mixtures | DTA could be incorporated into customized lipid formulations for research purposes, such as studying membrane dynamics or for use in specialized cell culture applications. |

The availability of DTA as a high-purity research reagent and analytical standard is crucial for ensuring the accuracy and reproducibility of scientific studies investigating its metabolism and function. nih.govsigmaaldrich.comsigmaaldrich.comlgcstandards.com

Q & A

Q. How can interdisciplinary approaches (e.g., computational modeling + experimental biochemistry) enhance understanding of this compound's functions?

  • Methodological Answer : Use molecular dynamics simulations to predict membrane interactions, validated by fluorescence anisotropy experiments. Integrate omics data (e.g., lipidomics, transcriptomics) to map metabolic networks. Collaborative frameworks should align with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.